2,3,4,5,6-PENTAFLUORO-N~1~-(4-METHOXY-2-NITROPHENYL)BENZAMIDE
Overview
Description
2,3,4,5,6-PENTAFLUORO-N~1~-(4-METHOXY-2-NITROPHENYL)BENZAMIDE is a useful research compound. Its molecular formula is C14H7F5N2O4 and its molecular weight is 362.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3,4,5,6-pentafluoro-N-(4-methoxy-2-nitrophenyl)benzamide is 362.03259752 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
Research on N-Phenyl-benzamide derivatives, which are structurally related to the compound , shows their effectiveness as corrosion inhibitors for mild steel in acidic conditions. These compounds, due to their electron-withdrawing and electron-releasing substituents, exhibit significant inhibition efficiencies, highlighting the role of such chemical structures in protecting metals against corrosion. The study combines experimental and computational approaches to validate the efficacy of these inhibitors, suggesting a potential application area for similar compounds (Mishra et al., 2018).
Polymer Science
In polymer science, the synthesis of poly(arylene ether amide)s with trifluoromethyl pendent groups via nucleophilic nitro displacement reactions showcases the utility of nitro and fluoro substituted compounds in creating materials with desirable thermal and solubility properties. This research highlights the significance of such chemical modifications in developing advanced polymers with specific applications in mind (Lee & Kim, 2002).
Antiplatlet Agents
The design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents represent another fascinating application. This research demonstrates the role of structural design in medicinal chemistry for creating compounds that could serve as safer and more effective antiplatelet drugs (Liu et al., 2019).
Photoluminescence
The study on π-extended fluorene derivatives, including compounds with nitro groups, opens avenues in the field of photoluminescence. These compounds exhibit unique solvatochromic properties and high fluorescence quantum yields, indicating their potential use in the development of new fluorescent materials and sensors (Kotaka et al., 2010).
Molecular Structural Analysis
Research on the structural analysis of similar compounds, such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, using X-ray diffraction and DFT calculations, underlines the importance of understanding the molecular and electronic structure for various applications, including antioxidant activity (Demir et al., 2015).
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(4-methoxy-2-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5N2O4/c1-25-5-2-3-6(7(4-5)21(23)24)20-14(22)8-9(15)11(17)13(19)12(18)10(8)16/h2-4H,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPNDUYCRRPELW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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